molecular formula C10H12FN B1519356 (R)-cyclopropyl(4-fluorophenyl)methanamine CAS No. 473732-87-5

(R)-cyclopropyl(4-fluorophenyl)methanamine

Cat. No.: B1519356
CAS No.: 473732-87-5
M. Wt: 165.21 g/mol
InChI Key: DMSWDNXXNCUYLN-SNVBAGLBSA-N
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Description

(R)-cyclopropyl(4-fluorophenyl)methanamine: is a synthetic organic compound characterized by a cyclopropyl group attached to a fluorophenyl ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine typically involves the following steps:

  • Bromination: : The starting material, 4-fluorobenzaldehyde, undergoes bromination to form 4-bromofluorobenzaldehyde.

  • Cyclopropanation: : The brominated compound is then subjected to cyclopropanation using a Simmons-Smith reagent to introduce the cyclopropyl group.

  • Reduction: : The resulting cyclopropyl-fluorobenzaldehyde undergoes reduction using lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

(R)-cyclopropyl(4-fluorophenyl)methanamine: can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: : The compound can be reduced to form the corresponding amine.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophilic substitution reactions with appropriate nucleophiles.

Major Products Formed

  • Nitro compound: : Resulting from the oxidation of the amine group.

  • Reduced amine: : Resulting from the reduction of the nitro group.

  • Substituted phenyl ring: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(R)-cyclopropyl(4-fluorophenyl)methanamine: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-cyclopropyl(4-fluorophenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(R)-cyclopropyl(4-fluorophenyl)methanamine: can be compared with other similar compounds, such as:

  • (R)-cyclopropyl(phenyl)methanamine: : Similar structure but without the fluorine atom.

  • (R)-cyclopropyl(4-bromophenyl)methanamine: : Similar structure but with a bromine atom instead of fluorine.

The presence of the fluorine atom in This compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

(R)-cyclopropyl-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSWDNXXNCUYLN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473732-87-5
Record name (αR)-α-Cyclopropyl-4-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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